REACTION_CXSMILES
|
CON(C)[C:4](=[O:18])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]([F:17])([F:16])[CH:13]([F:15])[F:14])[CH:6]=1.[CH3:20][Mg]Br>C1COCC1>[F:17][C:12]([F:16])([O:11][C:7]1[CH:6]=[C:5]([C:4](=[O:18])[CH3:20])[CH:10]=[CH:9][CH:8]=1)[CH:13]([F:14])[F:15]
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Name
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N-methoxy-N-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzamide
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Quantity
|
7.5 g
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Type
|
reactant
|
Smiles
|
CON(C(C1=CC(=CC=C1)OC(C(F)F)(F)F)=O)C
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Name
|
|
Quantity
|
84 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
21.03 mL
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Type
|
reactant
|
Smiles
|
C[Mg]Br
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
was stirred for 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
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Type
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TEMPERATURE
|
Details
|
The reaction was warmed to 25° C. over 30 minutes
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
was quenched by addition to an Erlenmeyer flask
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Type
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ADDITION
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Details
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containing ice and saturated ammonium chloride solution
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Type
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EXTRACTION
|
Details
|
This mixture was extracted with EtOAc
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Type
|
CUSTOM
|
Details
|
the organic layers were collected
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)F)(OC=1C=C(C=CC1)C(C)=O)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |